ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 422275-39-6
VCID: VC5652024
InChI: InChI=1S/C21H28N4O4S/c1-2-29-21(28)24-14-12-23(13-15-24)18(26)10-4-3-7-11-25-19(27)16-8-5-6-9-17(16)22-20(25)30/h5-6,8-9H,2-4,7,10-15H2,1H3,(H,22,30)
SMILES: CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S
Molecular Formula: C21H28N4O4S
Molecular Weight: 432.54

ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate

CAS No.: 422275-39-6

Cat. No.: VC5652024

Molecular Formula: C21H28N4O4S

Molecular Weight: 432.54

* For research use only. Not for human or veterinary use.

ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate - 422275-39-6

Specification

CAS No. 422275-39-6
Molecular Formula C21H28N4O4S
Molecular Weight 432.54
IUPAC Name ethyl 4-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C21H28N4O4S/c1-2-29-21(28)24-14-12-23(13-15-24)18(26)10-4-3-7-11-25-19(27)16-8-5-6-9-17(16)22-20(25)30/h5-6,8-9H,2-4,7,10-15H2,1H3,(H,22,30)
Standard InChI Key QTTBRELASSYDPP-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S

Introduction

Chemical Identity and Structural Features

Ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate belongs to the quinazolinone class, characterized by a bicyclic framework fused with a piperazine ring via a six-carbon acyl chain. Key structural components include:

Quinazolinone Core

The 1,2-dihydroquinazolin-4(3H)-one scaffold features a keto group at position 4 and a thioxo group at position 2. This arrangement confers electrophilic reactivity at the carbonyl and thiocarbonyl sites, enabling interactions with biological nucleophiles such as cysteine residues in enzymes .

Piperazine-Carboxylate Moiety

The piperazine ring, substituted with an ethyl carboxylate group, enhances solubility and bioavailability. Piperazine derivatives are known to modulate pharmacokinetic properties, including blood-brain barrier penetration and metabolic stability .

Hexanoyl Linker

A six-carbon acyl chain bridges the quinazolinone and piperazine units. This spacer may influence conformational flexibility, allowing optimal positioning for target engagement while mitigating steric hindrance.

Table 1: Physicochemical Properties of Ethyl 4-(6-(4-Oxo-2-Thioxo-1,2-Dihydroquinazolin-3(4H)-Yl)Hexanoyl)Piperazine-1-Carboxylate

PropertyValue
CAS Number422275-39-6
Molecular FormulaC₂₁H₂₈N₄O₄S
Molecular Weight432.54 g/mol
Key Functional GroupsQuinazolinone, thioxo, piperazine, ester

Synthesis and Optimization Strategies

The synthesis of ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate involves multi-step reactions, typically commencing with the formation of the quinazolinone core followed by sequential functionalization .

Quinazolinone Core Formation

The quinazolinone scaffold is synthesized via cyclocondensation of anthranilamide with aldehydes or ketones. For example, reacting anthranilamide with hexanal under acidic conditions yields the 2-substituted dihydroquinazolinone intermediate. The thioxo group is introduced through sulfurization agents such as Lawesson’s reagent .

Acylation and Piperazine Coupling

The hexanoyl-piperazine segment is appended via nucleophilic acyl substitution. Activation of the carboxylic acid (e.g., using thionyl chloride) generates an acyl chloride, which reacts with piperazine under basic conditions. Subsequent esterification with ethyl chloroformate introduces the carboxylate group .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Quinazolinone formationAnthranilamide, hexanal, HCl65%
Thioxo introductionLawesson’s reagent, toluene78%
Piperazine acylationHexanoyl chloride, K₂CO₃, DCM82%

Mechanistic Hypotheses

The compound’s bioactivity likely stems from dual interactions:

Enzyme Inhibition

The quinazolinone core competitively inhibits ATP-binding pockets in kinases (e.g., EGFR), while the thioxo group chelates metal ions in catalytic sites .

Receptor Modulation

Piperazine derivatives often act as serotonin or dopamine receptor ligands. This compound may exhibit off-target activity at GPCRs, warranting further screening .

Comparative Analysis with Related Derivatives

Table 3: Activity Comparison of Quinazolinone Derivatives

CompoundTargetIC₅₀ (μM)Reference
Ethyl 4-(6-(4-oxo-...)DHFR (hypothesized)N/A
Compound 11 Toxoplasma gondii6.33
DHQ-5 COX-212.4

Future Research Directions

  • In Vitro Profiling: Systematic evaluation against bacterial, fungal, and cancer cell lines.

  • ADMET Studies: Assess absorption, distribution, and toxicity in rodent models.

  • Structural Optimization: Truncate the hexanoyl chain or modify the piperazine substituents to enhance potency.

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